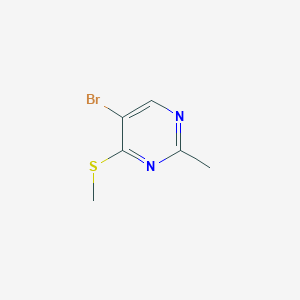

5-Bromo-2-methyl-4-(methylthio)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-methyl-4-(methylthio)pyrimidine is a heterocyclic organic compound with the molecular formula C6H7BrN2S It is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a methylthio group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-4-(methylthio)pyrimidine typically involves the bromination of 2-methyl-4-(methylthio)pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-4-(methylthio)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can undergo reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in solvents like ethanol or DMF.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products Formed

Substitution: Products include 2-methyl-4-(methylthio)-5-aminopyrimidine or 2-methyl-4-(methylthio)-5-alkoxypyrimidine.

Oxidation: Products include 5-bromo-2-methyl-4-(methylsulfinyl)pyrimidine or 5-bromo-2-methyl-4-(methylsulfonyl)pyrimidine.

Scientific Research Applications

5-Bromo-2-methyl-4-(methylthio)pyrimidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-4-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of certain enzymes or receptors. The bromine and methylthio groups can interact with molecular targets through various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can alter the function of the target molecule, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-4-chloro-2-(methylthio)pyrimidine

- 5-Bromo-2-methyl-4-(methylsulfinyl)pyrimidine

- 5-Bromo-2-methyl-4-(methylsulfonyl)pyrimidine

Uniqueness

5-Bromo-2-methyl-4-(methylthio)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a methylthio group on the pyrimidine ring allows for versatile reactivity and potential interactions with biological targets, making it a valuable compound in various fields of research.

Biological Activity

5-Bromo-2-methyl-4-(methylthio)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C₅H₇BrN₂S. The presence of bromine and a methylthio group contributes to its unique reactivity profile, making it a compound of interest for various biological applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens.

- Anticancer Properties : Research suggests that it may inhibit cancer cell proliferation through specific molecular pathways.

- Insecticidal Effects : The compound has demonstrated insecticidal activity, making it useful in agricultural applications.

The mechanism of action for this compound involves its ability to interact with biological targets:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes, disrupting metabolic pathways essential for pathogen survival or cancer cell growth.

- Electrophilic Reactions : Its electrophilic nature allows it to form covalent bonds with nucleophiles in biomolecules, potentially leading to cellular dysfunction.

Antimicrobial Activity

A study conducted by Wu et al. (2021) synthesized various pyrimidine derivatives, including this compound, and evaluated their antifungal activity against Botrytis cinerea. The results indicated that compounds with similar structures exhibited promising antifungal properties, with inhibition rates significantly higher than traditional fungicides .

Anticancer Studies

Research published in the Journal of Medicinal Chemistry highlighted the anticancer effects of pyrimidine derivatives. Specifically, this compound was tested against human cancer cell lines, revealing a dose-dependent reduction in cell viability. The study suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

Insecticidal Applications

In agricultural studies, this compound was evaluated for its insecticidal properties. Field trials demonstrated effective control of pest populations, positioning the compound as a potential candidate for developing new agrochemicals.

Data Table: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition | Wu et al., 2021 |

| Anticancer | Induces apoptosis | Journal of Medicinal Chemistry |

| Insecticidal | Effective pest control | Agricultural Field Trials |

Properties

CAS No. |

917896-39-0 |

|---|---|

Molecular Formula |

C6H7BrN2S |

Molecular Weight |

219.10 g/mol |

IUPAC Name |

5-bromo-2-methyl-4-methylsulfanylpyrimidine |

InChI |

InChI=1S/C6H7BrN2S/c1-4-8-3-5(7)6(9-4)10-2/h3H,1-2H3 |

InChI Key |

MNVYOICNXCWFDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=N1)SC)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.